molecular formula C3H3ClN2OS B1519384 5-Chloro-1,3,4-thiadiazole-2-methanol CAS No. 912669-58-0

5-Chloro-1,3,4-thiadiazole-2-methanol

Cat. No. B1519384
CAS RN: 912669-58-0
M. Wt: 150.59 g/mol
InChI Key: KSOMHENBFNSUCP-UHFFFAOYSA-N
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Description

5-Chloro-1,3,4-thiadiazole-2-methanol is a chemical compound with the molecular formula C3H3ClN2OS . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents .


Synthesis Analysis

The synthesis of thiadiazole derivatives often involves several steps. For example, starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as UV, FT-IR, 13 C-NMR, and 1 H-NMR methods .

Scientific Research Applications

Synthesis and Antimicrobial Applications

5-Chloro-1,3,4-thiadiazole-2-methanol derivatives have been synthesized and tested for their antimicrobial properties. For instance, formazans derived from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole were evaluated for antimicrobial activity against pathogenic bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger, Penicillium species, and Candida albicans, showing moderate activity (Sah et al., 2014). Additionally, derivatives synthesized from 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide showed anti-tobacco mosaic virus activity, highlighting the antiviral potential of these compounds (Chen et al., 2010).

Molecular Aggregation Studies

Spectroscopic studies on derivatives like 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol have been conducted to understand molecular aggregation in different solvents. These studies reveal that the molecular structure, especially the alkyl substituent, significantly affects molecule aggregation interactions (Matwijczuk et al., 2016).

Corrosion Inhibition

Some derivatives of this compound, like 2,5-disubstituted 1,3,4-thiadiazoles, have been studied as corrosion inhibitors for metals such as mild steel in acidic environments. These studies use techniques like AC impedance and theoretical approaches to understand the correlation between inhibition efficiencies and quantum chemical parameters (Bentiss et al., 2007).

Future Directions

Thiadiazole derivatives, including 5-Chloro-1,3,4-thiadiazole-2-methanol, are a topic of ongoing research due to their broad spectrum of pharmacological activities. Future research will likely focus on developing new synthesis methods, exploring their mechanisms of action, and assessing their safety and efficacy in various applications .

Biochemical Analysis

Biochemical Properties

5-Chloro-1,3,4-thiadiazole-2-methanol plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the enzyme cyclin-dependent kinase 9 (CDK9), where it acts as an inhibitor. This interaction is significant because CDK9 is involved in the regulation of transcription and cell cycle progression . Additionally, this compound has been shown to form hydrophobic interactions with key amino acid residues in proteins, further influencing its biochemical activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to induce cytotoxic effects in multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . The cytotoxicity is primarily due to its ability to interfere with cell signaling pathways and gene expression, leading to apoptosis or programmed cell death. Furthermore, this compound affects cellular metabolism by disrupting the normal metabolic processes within the cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as CDK9, inhibiting their activity and thereby affecting the transcriptional regulation of genes . This inhibition leads to a decrease in the expression of genes involved in cell proliferation and survival. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained cytotoxic effects on cancer cells, indicating its potential for use in prolonged treatments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity without causing severe toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of enzymes such as cytochrome P450, which catalyze the oxidation and conjugation of the compound, leading to its eventual excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can be transported into the nucleus, where it affects gene expression by interacting with nuclear proteins and transcription factors . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

properties

IUPAC Name

(5-chloro-1,3,4-thiadiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2OS/c4-3-6-5-2(1-7)8-3/h7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOMHENBFNSUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(S1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669445
Record name (5-Chloro-1,3,4-thiadiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

912669-58-0
Record name (5-Chloro-1,3,4-thiadiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-chloro-1,3,4-thiadiazol-2-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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